PASS-Predicted Kinase & Peroxidase Inhibition
PASS (Prediction of Activity Spectra for Substances) analysis of 4-chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one predicts a multifaceted biological profile with the highest probability scores for signal transduction pathways inhibition (Pa = 0.718, Pi = 0.011) and chloride peroxidase inhibition (Pa = 0.657, Pi = 0.015), followed by general protein kinase inhibition (Pa = 0.620, Pi = 0.011) . While these are computational predictions rather than experimental IC50 values, the probability scores provide a ranked prioritization of likely biological targets, enabling researchers to select this scaffold for screening campaigns where kinase or peroxidase inhibition is desired . In contrast, the des-chloro parent compound (1H-pyrrolo[3,4-c]pyridin-3(2H)-one) is predicted to have a distinctly different activity spectrum, with FGFR inhibition as the primary predicted target, illustrating how the 4-chloro substituent redirects the predicted polypharmacology .
| Evidence Dimension | PASS-predicted biological activity probability (Pa/Pi) |
|---|---|
| Target Compound Data | Signal transduction pathways inhibitor: Pa=0.718/Pi=0.011; Chloride peroxidase inhibitor: Pa=0.657/Pi=0.015; Protein kinase inhibitor: Pa=0.620/Pi=0.011 |
| Comparator Or Baseline | Des-chloro analog (1H-pyrrolo[3,4-c]pyridin-3(2H)-one): Primary predicted target is FGFR (Pa/Pi data for direct comparator not available from the same source; inference drawn from distinct target class assignments) |
| Quantified Difference | Target class shift from FGFR (des-chloro) to broader kinase/signal transduction profile (4-chloro); quantitative Pa difference cannot be calculated due to different prediction sources |
| Conditions | PASS algorithm (in silico prediction based on structure-activity relationships of training set compounds); Nature Scientific Reports Table 7 |
Why This Matters
The predicted shift in biological target preference caused by the 4-chloro substituent is critical for screening library design: procurement of the 4-chloro derivative is essential for kinase-focused campaigns, while the des-chloro analog addresses a different target space (FGFR).
- [1] Nature Scientific Reports. (2025). Table 7: PASS prediction for the activity of the title compound (4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one). View Source
